molecular formula C21H16O2 B12798619 Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- CAS No. 83572-63-8

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)-

Cat. No.: B12798619
CAS No.: 83572-63-8
M. Wt: 300.3 g/mol
InChI Key: FCKDZCPFYXNFLB-WIYYLYMNSA-N
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Description

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its complex structure and significant biological activity. It is a metabolite formed through the oxidation of benzo(a)pyrene, which is commonly found in tobacco smoke and other combustion products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- involves multiple steps. Initially, benzo(a)pyrene undergoes enzymatic oxidation to form an epoxide intermediate. This intermediate is then hydrated to produce a diol.

Industrial Production Methods

Industrial production of this compound is typically carried out using advanced organic synthesis techniques. The process involves the use of specific enzymes and catalysts to ensure the correct stereochemistry of the final product. The reaction conditions are carefully controlled to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the compound. These products have distinct chemical and biological properties, making them useful in different scientific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- is unique due to its specific stereochemistry and the presence of a methyl group at the 7-position. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

83572-63-8

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(7R,8R)-7-methyl-8H-benzo[a]pyrene-7,8-diol

InChI

InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m1/s1

InChI Key

FCKDZCPFYXNFLB-WIYYLYMNSA-N

Isomeric SMILES

C[C@@]1([C@@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Canonical SMILES

CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Origin of Product

United States

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